- Thiosemicarbazone Salicylaldiminato-Palladium(II)-Catalyzed Mizoroki-Heck ReactionsAdvanced Synthesis & Catalysis, 2010, 352(10), 1641-1647,
Cas no 95416-56-1 (methyl (E)-3-(3-methylphenyl)prop-2-enoate)

95416-56-1 structure
Product name:methyl (E)-3-(3-methylphenyl)prop-2-enoate
CAS No:95416-56-1
MF:C11H12O2
Molecular Weight:176.211783409119
MDL:MFCD19441320
CID:3470260
PubChem ID:10352211
methyl (E)-3-(3-methylphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- METHYL 3-M-TOLYLACRYLATE
- (E)-methyl 3-methylcinnamate
- Ozagrel Impurity 41
- 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
- (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester
- 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (E)- (ZCI)
- Methyl (2E)-3-(3-methylphenyl)-2-propenoate (ACI)
- Methyl (E)-3-(3-tolyl)acrylate
- Methyl (E)-3-(m-tolyl)acrylate
- Methyl (E)-3-m-tolylacrylate
- Methyl (E)-m-methylcinnamate
- methyl (2E)-3-(3-methylphenyl)prop-2-enoate
- Z24506079
- Methyl 3-(m-tolyl)acrylate
- SCHEMBL4084338
- methyl (2E)-3-(m-tolyl)prop-2-enoate
- MFCD19441320
- CS-0046959
- SCHEMBL2614742
- WNPZREZPHDCWRC-VOTSOKGWSA-N
- W11679
- EN300-364979
- BS-33348
- Methyl (E)-3-(3-methylphenyl)prop-2-enoate
- Methyl (E)-3-(m-tolyl)prop-2-enoate
- VDA41656
- EN300-129706
- 95416-56-1
- (E)-Methyl 3-(m-tolyl)acrylate
- AKOS017260103
- (2e)-3-(3-methylphenyl)-2-propenoicacid,methylester
- methyl (E)-3-(3-methylphenyl)prop-2-enoate
-
- MDL: MFCD19441320
- インチ: 1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+
- InChIKey: WNPZREZPHDCWRC-VOTSOKGWSA-N
- SMILES: C(/C1C=CC=C(C)C=1)=C\C(=O)OC
計算された属性
- 精确分子量: 176.083729621g/mol
- 同位素质量: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 26.3Ų
methyl (E)-3-(3-methylphenyl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772605-10g |
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |
95416-56-1 | 95% | 10g |
$1475 | 2024-06-06 | |
eNovation Chemicals LLC | D772605-250mg |
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |
95416-56-1 | 95% | 250mg |
$180 | 2024-06-06 | |
abcr | AB462461-1 g |
(E)-Methyl 3-(m-tolyl)acrylate |
95416-56-1 | 1g |
€246.00 | 2023-04-21 | ||
eNovation Chemicals LLC | D772605-5g |
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |
95416-56-1 | 95% | 5g |
$775 | 2024-06-06 | |
Enamine | EN300-364979-1.0g |
methyl (2E)-3-(3-methylphenyl)prop-2-enoate |
95416-56-1 | 95% | 1g |
$157.0 | 2023-06-04 | |
Enamine | EN300-364979-0.5g |
methyl (2E)-3-(3-methylphenyl)prop-2-enoate |
95416-56-1 | 95% | 0.5g |
$123.0 | 2023-06-04 | |
Enamine | EN300-364979-100mg |
methyl (2E)-3-(3-methylphenyl)prop-2-enoate |
95416-56-1 | 95.0% | 100mg |
$55.0 | 2023-09-30 | |
1PlusChem | 1P00IJI1-2g |
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |
95416-56-1 | 95% | 2g |
$435.00 | 2024-04-19 | |
Aaron | AR00IJQD-500mg |
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |
95416-56-1 | 95% | 500mg |
$233.00 | 2024-07-18 | |
abcr | AB462461-1g |
(E)-Methyl 3-(m-tolyl)acrylate; . |
95416-56-1 | 1g |
€246.00 | 2025-02-21 |
methyl (E)-3-(3-methylphenyl)prop-2-enoate 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2-[[2-(Hydroxy-κO)-3-methoxyphenyl]methylene]hydrazinecarbothioamidato… Solvents: Dimethylformamide ; rt; 16 h, 110 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Diethyl ether , Methanol ; rt; 15 min, rt
1.2 Reagents: Acetic acid ; rt
1.2 Reagents: Acetic acid ; rt
Reference
- The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl EstersAngewandte Chemie, 2018, 57(9), 2464-2468,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (complex with diphenylphosphine-containing FDU-mesopolymer) Solvents: Dimethylformamide ; 3 h, 100 °C
Reference
- Mesostructured polymer-supported diphenylphosphine-palladium complex: An efficient and recyclable catalyst for Heck reactionsCatalysis Communications, 2009, 10(7), 1099-1102,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (polystyrene-supported) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C
Reference
- Reusable polystyrene-supported Pd catalyst for Mizoroki-Heck reactions with extremely low amounts of supported PdOrganic & Biomolecular Chemistry, 2010, 8(21), 4834-4836,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Poly(methyl acrylate) (Pd(II) complex grafted cellulose) Solvents: Dimethylformamide ; 5 h, 130 °C
Reference
- Poly(hydroxamic acid) palladium catalyst for heck reactions and its application in the synthesis of OzagrelJournal of Catalysis, 2017, 350, 103-110,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium (dibenzylideneacetone-containing complexes with diphenylhosphine-functionalized chloromethylated polystyrene) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C; 100 °C → rt
Reference
- Mizoroki-Heck reactions of methyl acrylate in presence of a palladated rasta resinTetrahedron Letters, 2013, 54(32), 4207-4209,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium bromide Solvents: Dimethylformamide ; 12 h, 130 °C
Reference
- A practical, chemoselective approach to O-methylation of carboxylic acids with dimethyl malonateTetrahedron, 2015, 71(48), 9067-9072,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cerium palladium oxide (Ce0.91Pd0.09O2) (oxygen-deficient) Solvents: Dimethylformamide ; 3 h, 130 °C
Reference
- Pd0.09Ce0.91O2-δ: A sustainable ionic solid-solution precatalyst for heterogeneous, ligand free Heck coupling reactionsMolecular Catalysis, 2017, 443, 60-68,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol ; 24 h, 25 °C
Reference
- Mizoroki-Heck coupling reactions of arenediazonium tetrafluoroborate salts catalyzed by aluminum hydroxide-supported palladium nanoparticlesApplied Catalysis, 2013, 462, 462-463,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (diarylphosphinopolystyrene-supported) , Chlorobis(3-methylphenyl)phosphine (reaction products with Merrifield resin, palladium complex) Solvents: Acetonitrile ; 20 h, 80 °C
Reference
- Development of efficient and reusable diarylphosphinopolystyrene-supported palladium catalysts for C-C bond forming cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(7), 1150-1158,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Ferric chloride hexahydrate , 6,6′-Dimethyl[1,1′-biphenyl]-2,2′-diamine Solvents: Dimethylformamide ; 24 h, 135 °C
Reference
- Iron-catalysed Mizoroki-Heck reaction using 2,2'-diamino-6,6'-dimethylbiphenyl as the ligandJournal of Chemical Research, 2010, 34(12), 714-716,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Dimethylformamide , Water ; 2 h, 50 °C
Reference
- Regioselective Heck reaction catalyzed by Pd nanoparticles immobilized on DNA-modified MWCNTsRSC Advances, 2016, 6(64), 59124-59130,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic AcidsOrganic Letters, 2020, 22(8), 3149-3154,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium chloride , 2304879-10-3 Solvents: Dimethylformamide ; 30 min, 90 °C
1.2 3.5 h, 125 °C
1.2 3.5 h, 125 °C
Reference
- Bis(imidazolium) chloride based on 1,2-phenylenediamine as efficient ligand precursor for palladium-catalyzed Mizoroki-Heck cross-coupling reactionJournal of Organometallic Chemistry, 2019, 888, 24-28,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Reference
- Oxoammonium-Mediated Allylsilane-Ether Coupling ReactionEuropean Journal of Organic Chemistry, 2021, 2021(15), 2162-2168,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ; 12 h, 100 °C; 100 °C → rt
Reference
- Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its propertiesAdvanced Synthesis & Catalysis, 2006, 348(9), 1063-1070,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Benzenemethanamine, N,N-dibutyl-4-ethenyl-, polymer with ethenylbenzene and (4-e… (palladium complexes) Solvents: Dimethylformamide ; 20 h, 100 °C
Reference
- A bifunctional palladated rasta resin for Mizoroki-Heck reactionsTetrahedron Letters, 2014, 55(31), 4331-4333,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[[(1,2-dihydro-2-methyl-1-oxo-4-phthalazinyl)methylh… Solvents: Dimethylformamide ; 100 °C
Reference
- Ferrocenyl-palladium complexes in cross-coupling reactions: a comparative studyTetrahedron, 2005, 61(41), 9767-9774,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, dichloro[2-(diphenylphosphino-κP)-N,N-dimethyl-1H-pyrrol-1-amine-κNN1… Solvents: Dimethylformamide ; 1 h, reflux
Reference
- Synthesis of [N,P] ligands based on pyrrole. Application to the total synthesis of arnottin ITetrahedron, 2014, 70(7), 1422-1430,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium acetate , Silver trifluoroacetate Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 60 °C
Reference
- Pd(II)-catalyzed oxidative Heck-type reaction of triarylphosphines with alkenes via carbon-phosphorus bond cleavageTetrahedron, 2013, 69(9), 2102-2106,
methyl (E)-3-(3-methylphenyl)prop-2-enoate Raw materials
- Tri-m-tolylphosphine
- Benzenediazonium, 3-methyl-
- Borate(1-),tetrafluoro-
- Dimethyl malonate
- m-Tolualdehyde
- 3-Iodotoluene
- methyl 2-(dimethoxyphosphoryl)acetate
- 3-Methylcinnamic acid
- Methyl diethylphosphonoacetate
methyl (E)-3-(3-methylphenyl)prop-2-enoate Preparation Products
methyl (E)-3-(3-methylphenyl)prop-2-enoate 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
3. Back matter
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95416-56-1)methyl (E)-3-(3-methylphenyl)prop-2-enoate

Purity:99%
はかる:5g
Price ($):503.0